ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYECJOGUOZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions, which can influence the activity of enzymes such as cytochrome P450 oxidases. Additionally, the bromine atom in its structure can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS). This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation. These effects are dose-dependent and can vary based on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which can hydroxylate and dealkylate the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation. The compound’s distribution within tissues can also be influenced by its lipophilicity and ability to cross cell membranes. These factors can determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells. The compound can localize to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, it can be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability within cells. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Biological Activity
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Formula : C₁₁H₉BrN₂O₄
- CAS Number : 183384-45-4
- Melting Point : 258–259 °C
The compound features a bromine atom and a nitro group, which are significant for its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the bromination and nitration of indole derivatives. The synthetic pathway often includes:
- Starting Material : Indole or its derivatives.
- Reagents : Bromine and nitric acid for bromination and nitration, respectively.
- Conditions : Controlled temperature and solvent conditions to optimize yield.
Antiviral Properties
Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antiviral activity. One notable study focused on the inhibition of HIV integrase, a critical enzyme in the viral replication cycle. The compound was evaluated for its ability to inhibit integrase strand transfer, yielding promising results:
- IC50 Values : The compound demonstrated an IC50 value indicating effective inhibition at micromolar concentrations (specific values may vary based on structural modifications) .
Anticancer Activity
Indole derivatives are also known for their anticancer properties. This compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.6 |
| MCF-7 (Breast cancer) | 12.4 |
| A549 (Lung cancer) | 18.9 |
These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Integrase Binding : The indole nucleus chelates with metal ions in the active site of integrase, disrupting viral DNA integration .
- Reactive Oxygen Species (ROS) Induction : In cancer cells, the compound may induce ROS production, leading to oxidative stress and subsequent cell death .
Study on HIV Integrase Inhibition
A detailed molecular docking study revealed that this compound binds effectively to the active site of HIV integrase. The binding mode analysis indicated that:
- The compound forms π–π stacking interactions with nucleic acid components.
- Chelation with Mg²⁺ ions enhances binding affinity.
This study highlights the potential for developing this compound as a lead for new antiviral therapies .
Anticancer Efficacy in vitro
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The mechanism appears to involve:
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate has been investigated for its potential as a lead compound in drug development, particularly for targeting bacterial infections and cancer. Its unique structural features allow for modifications that can enhance biological activity.
- Case Study : A study demonstrated that derivatives of indole-2-carboxylic acids, including compounds similar to this compound, exhibited inhibitory effects on various targets such as integrase in HIV . The modifications at the C3 position significantly improved antiviral activity.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules through various reactions, including nucleophilic substitutions.
- Synthesis Pathway : The synthesis typically involves bromination of indole derivatives followed by esterification reactions. This multi-step process requires precise control over reaction conditions to optimize yield and purity .
Research indicates that this compound may exhibit biological activities such as anti-inflammatory and anticancer properties due to its ability to interact with specific biological targets.
- Biological Evaluation : In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in disease pathways, suggesting its role as a potential therapeutic agent .
Data Table of Related Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| This compound | Bromine at C3, nitro at C5 | Potentially high reactivity and biological activity |
| Ethyl 3-amino-5-nitro-1H-indole-2-carboxylate | Amino group replacing bromine | Higher biological activity due to amino substitution |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Bromine at C5 instead of C3 | Different reactivity patterns compared to C3 substituted |
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The table below compares ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate with structurally related indole derivatives:
Reactivity and Electronic Effects
- Halogen vs. Nitro Groups : The nitro group in the target compound strongly deactivates the indole ring compared to halogens (Br, Cl, F) in analogs, reducing nucleophilic aromatic substitution (NAS) rates but favoring electrophilic attack at meta/para positions .
- Triazole vs. Carboxylate : Triazole-containing analogs (e.g., 9c) exhibit enhanced hydrogen-bonding capacity and metabolic stability due to the heterocyclic triazole ring, unlike the carboxylate ester, which is prone to hydrolysis .
Physicochemical Properties
- Lipophilicity : The target compound (logP ~2.5–3.0, estimated) is less polar than the oxalic acid derivative (logP ~1.5) but more lipophilic than triazole analogs with hydrophilic substituents (e.g., methoxy groups in 9c) .
- Solubility : The oxalic acid derivative exhibits higher aqueous solubility due to ionizable carboxylic groups, whereas the ethyl carboxylate and triazole analogs are more suited for lipid-rich environments .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate typically proceeds through a multi-step sequence starting from substituted anilines or hydrazines, involving:
- Formation of the indole ring with appropriate substitution,
- Introduction of the nitro group at the 5-position,
- Bromination at the 3-position,
- Esterification of the carboxylic acid at the 2-position to afford the ethyl ester.
The key challenge lies in controlling regioselectivity during nitration and bromination, as well as maintaining the integrity of the indole core under reaction conditions.
Preparation of 5-Nitroindole-2-Carboxylic Acid Ethyl Ester Intermediate
A foundational step in synthesizing this compound is the preparation of 5-nitroindole-2-carboxylic acid ethyl ester, which can be achieved via the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization and hydrolysis steps.
-
- React p-nitrophenylhydrazine hydrochloride aqueous solution with ethyl pyruvate in ethanol at 20–60 °C for 20–60 minutes to form ethyl pyruvic acid-4-nitrophenylhydrazone intermediate.
-
- Treat the hydrazone with polyphosphoric acid in a benzene-type solvent at 85–115 °C for 20–60 minutes.
- This induces cyclization to 5-nitroindoline-2-carboxylic acid ethyl ester.
-
- Hydrolyze the ester under alkaline conditions (potassium hydroxide in water/ethanol) at room temperature for 5–8 hours.
- Acidify the reaction mixture to pH 1 with 4N HCl to precipitate the 5-nitroindole-2-carboxylic acid.
- The cyclization step yields about 71.4% of the ethyl ester intermediate.
- The final acid product is obtained with 87.4% yield and 98.5% purity after hydrolysis and acidification.
This method is noted for overcoming high costs and operational complexity associated with prior art, providing a cost-effective and scalable route to the nitroindole carboxylic acid scaffold.
Esterification and Final Purification
If starting from the free acid form, esterification to the ethyl ester is performed:
- Use concentrated sulfuric acid as a catalyst in ethanol under reflux conditions to convert 5-nitroindole-2-carboxylic acid derivatives to their ethyl esters.
- The reaction proceeds with high efficiency, maintaining the integrity of the nitro and bromo substituents.
Purification is achieved by recrystallization or chromatographic methods, ensuring high purity of this compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazone formation | p-Nitrophenylhydrazine HCl + ethyl pyruvate in EtOH, 20–60 °C, 20–60 min | Ethyl pyruvic acid-4-nitrophenylhydrazone | - | Intermediate for cyclization |
| 2 | Cyclization (indole formation) | Polyphosphoric acid, benzene solvent, 85–115 °C, 20–60 min | 5-Nitroindoline-2-carboxylic acid ethyl ester | 71.4 | Key ring closure step |
| 3 | Hydrolysis and acidification | KOH in EtOH/H2O, room temp, 5–8 h; acidify with 4N HCl to pH 1 | 5-Nitroindole-2-carboxylic acid | 87.4 | Purification by precipitation |
| 4 | Bromination | N-Bromosuccinimide, inert solvent, ambient temp | This compound | High | Regioselective bromination at C3 position |
| 5 | Esterification (if needed) | Conc. H2SO4, ethanol, reflux | Ethyl ester derivative | High | Converts acid to ethyl ester |
Research Findings and Optimization Notes
- The use of polyphosphoric acid as a cyclization catalyst is critical for efficient indole ring formation from hydrazone intermediates, providing good yields and operational simplicity.
- NBS bromination is preferred for regioselectivity and mild conditions, minimizing side reactions on the sensitive nitro group.
- Esterification under acidic reflux conditions is a standard approach to obtain ethyl esters with high purity and yield.
- Alternative synthetic routes may involve direct nitration of 3-bromoindole-2-carboxylate derivatives; however, such methods often suffer from lower regioselectivity and harsher conditions.
- The overall synthetic route is amenable to scale-up and has been patented, indicating industrial relevance.
Q & A
Q. What are the common synthetic routes for ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example:
- Bromination : Introduce bromine at position 3 using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF) under controlled temperatures (0–25°C) .
- Nitration : Introduce the nitro group at position 5 via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions .
- Esterification : Ethyl ester formation at position 2 can be achieved via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
Optimization involves monitoring reaction progress via TLC (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) and adjusting stoichiometry or catalyst loading (e.g., CuI for click chemistry in PEG-400/DMF mixtures) .
Q. How is the compound purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Purification : Use flash column chromatography with gradients (e.g., 70:30 to 90:10 ethyl acetate/hexane) to isolate the product . Residual solvents (e.g., DMF) are removed via vacuum distillation at 90°C .
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group deshields adjacent protons) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~343.98 for C₁₁H₈BrN₂O₄) .
- TLC : Monitor purity and polarity .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration of 3-bromo-1H-indole derivatives?
- Methodological Answer : The bromine at position 3 acts as a meta-directing group, favoring nitration at position 5. To enhance selectivity:
Q. What role does the bromine substituent play in cross-coupling reactions for further functionalization?
- Methodological Answer : The bromine at position 3 enables transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Key steps:
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C .
- Monitor coupling efficiency via LC-MS to detect biaryl byproducts.
- The nitro group at position 5 is typically inert under these conditions, preserving functionality for downstream applications (e.g., drug discovery) .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to identify electrophilic/nucleophilic sites (e.g., Fukui indices) .
- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes like cyclooxygenase) using software like AutoDock Vina .
- Solubility Prediction : Use COSMO-RS models to assess solubility in polar solvents (e.g., DMSO) for formulation studies .
Q. What strategies are used to evaluate the biological activity of nitro-substituted indole derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based protocols (e.g., NADPH depletion in microplate readers) .
- Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
